Perfluorooctanesulfonyl fluoride
Overview
Description
Perfluorooctanesulfonyl fluoride is a synthetic perfluorinated compound with a sulfonyl fluoride functional group. It is primarily used as a precursor to perfluorooctanesulfonic acid and its derivatives, which have various industrial and consumer applications. Due to its stability and resistance to environmental degradation, this compound has been widely studied and utilized in different fields .
Mechanism of Action
Target of Action
Perfluorooctanesulfonyl fluoride (POSF) is a synthetic perfluorinated compound with a sulfonyl fluoride functional group . It is primarily used to synthesize perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds . These compounds have a variety of industrial and consumer uses .
Mode of Action
POSF is synthesized by electrochemical fluorination of octanesulfonyl fluoride in anhydrous hydrogen fluoride . This reaction results in a 25% yield for POSF . The POSF obtained is a mixture of linear and branched isomers, with 70% linear .
Biochemical Pathways
POSF-based products or their residuals may degrade or metabolize to PFOS . PFOS is a stable and persistent end-product that has the potential to bioaccumulate .
Pharmacokinetics
It is known that perfluorinated compounds (pfcs) exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .
Result of Action
The primary result of POSF action is the production of PFOS and PFOS-based compounds . These compounds have been associated with various toxicological effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
POSF and its derivatives are persistent organic pollutants (POPs) and are ubiquitous in the environment . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the degradation of POSF-based products to PFOS . Furthermore, the production and use of POSF have been influenced by regulatory actions due to environmental concerns over PFOS .
Biochemical Analysis
Biochemical Properties
Perfluorooctanesulfonyl fluoride plays a significant role in biochemical reactions due to its strong binding affinity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often leading to inhibition or alteration of their functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This interaction can disrupt normal cellular processes and lead to various biochemical effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in immune responses and inflammation . Additionally, it can affect the function of immune cells, such as T cells and B cells, by altering their development and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to inhibition or modification of their activity . This can result in altered cellular functions and disrupted metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as immune cell development and function . These effects can vary depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects . At higher doses, it can lead to toxic effects, such as immune suppression and organ damage . Threshold effects have been observed, where certain concentrations of this compound are required to elicit specific biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in these pathways . For example, this compound has been shown to inhibit cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . This can result in altered cellular functions and disrupted metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The distribution of this compound within the body can influence its overall impact on health and disease processes.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctanesulfonyl fluoride is synthesized through electrochemical fluorination of octanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as:
C8H17SO2F+17F−→C8F17SO2F+17H++34e−
This process yields approximately 25% this compound, with the product being a mixture of linear and branched isomers .
Industrial Production Methods: The industrial production of this compound was pioneered by 3M in 1949 using electrochemical fluorination. Production increased significantly from the 1960s to the 1990s to meet the demand for this compound-based compounds. due to environmental concerns, 3M ceased production in 2002, leading to a decline in global production .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form perfluorooctanesulfonamides and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluorooctanesulfonic acid.
Reduction: It can be reduced to form perfluorooctanesulfonamide.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous solutions at elevated temperatures.
Reduction Conditions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed:
Perfluorooctanesulfonic Acid: Formed through hydrolysis.
Perfluorooctanesulfonamides: Formed through substitution reactions with amines.
Scientific Research Applications
Perfluorooctanesulfonyl fluoride and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various fluorinated compounds.
Biology: Studied for their effects on biological systems, including their bioaccumulation and toxicity.
Medicine: Investigated for potential use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of surfactants, stain repellents, and fire-fighting foams
Comparison with Similar Compounds
Perfluorooctanesulfonic Acid: A degradation product of perfluorooctanesulfonyl fluoride, known for its persistence and bioaccumulation.
Perfluorooctanoic Acid: Another perfluorinated compound with similar environmental and toxicological concerns.
Perfluorobutanesulfonic Acid: A shorter-chain analog with similar properties but lower bioaccumulation potential
Uniqueness: this compound is unique due to its high stability, resistance to environmental degradation, and its role as a precursor to various industrially significant compounds. Its ability to form strong carbon-fluorine bonds makes it a valuable compound in the synthesis of fluorinated materials .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJBHMTEDLICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027140 | |
Record name | Perfluorooctanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
Record name | Perfluorooctylsulfonyl fluoride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6597 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
154 °C | |
Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.824 g/mL at 25 °C | |
Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
>1 (Air = 1) | |
Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
307-35-7 | |
Record name | Perfluorooctanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctylsulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecafluorooctanesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PERFLUOROOCTANESULFONYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPV81L86O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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